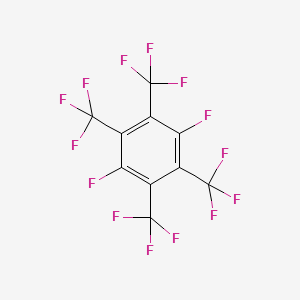

1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene

Description

1,4-Difluoro-2,3,5,6-tetrakis(trifluoromethyl)benzene is a highly fluorinated aromatic compound characterized by two fluorine atoms and four trifluoromethyl (-CF₃) groups symmetrically substituted on the benzene ring. This electron-deficient structure arises from the strong electron-withdrawing effects of fluorine and trifluoromethyl groups, making it a candidate for applications in advanced materials, including organic electronics, high-performance polymers, and catalysis.

Properties

IUPAC Name |

1,4-difluoro-2,3,5,6-tetrakis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F14/c11-5-1(7(13,14)15)2(8(16,17)18)6(12)4(10(22,23)24)3(5)9(19,20)21 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCKDWWEGHJIPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)C(F)(F)F)C(F)(F)F)F)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene typically involves the nucleophilic aromatic substitution (S_NAr) reaction The reaction conditions often include the use of fluorinating agents such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available fluorinated benzene derivatives. The process includes halogen exchange reactions and trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Electrophilic Aromatic Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, although the high electron-withdrawing nature of these groups makes the ring less reactive towards electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as or in solvents like or .

Electrophilic Aromatic Substitution: Reagents like nitronium tetrafluoroborate or sulfur trioxide in the presence of Lewis acids .

Major Products Formed

Nucleophilic Substitution: Products include with various nucleophiles attached.

Electrophilic Aromatic Substitution: Products include nitro- or sulfonated derivatives of the original compound.

Scientific Research Applications

1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene has several applications in scientific research:

Organic Electronics: Used as a building block for the synthesis of organic semiconductors and liquid crystals due to its high electron-withdrawing properties.

Medicinal Chemistry: Investigated for its potential use in the development of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.

Material Science: Employed in the design of fluorinated polymers and coatings with improved chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene is primarily related to its electron-withdrawing properties . The presence of multiple trifluoromethyl groups and fluorine atoms significantly reduces the electron density on the benzene ring, making it less reactive towards nucleophiles and more stable under various conditions . This property is exploited in the design of materials and pharmaceuticals where chemical stability is crucial.

Comparison with Similar Compounds

(a) 1,4-Bis(trimethylsilyl)-2,3,5,6-tetrafluorobenzene

- Structure : Features two trimethylsilyl (-SiMe₃) and four fluorine substituents.

- Key Differences: The -SiMe₃ groups are less electron-withdrawing than -CF₃, resulting in a less electron-deficient aromatic core. Crystallographic studies show that C–Si bond lengths (1.87–1.89 Å) are slightly longer than C–C bonds in non-fluorinated analogs, attributed to steric and electronic effects .

- Applications: Primarily used as a precursor in organometallic synthesis.

(b) 2,3,5,6-Tetrakis(3,6-di-tert-butylcarbazol-9-yl)-1,4-dicyanobenzene (4CzTPNBu)

- Structure: Contains four bulky carbazole donors and two cyano (-CN) groups.

- Key Differences: The carbazole substituents enhance intramolecular charge transfer (ICT), enabling thermally activated delayed fluorescence (TADF) with near-unity photoluminescence quantum yields (PLQY ~100%). In contrast, the -CF₃ groups in the target compound lack such donor-acceptor character, limiting its utility in TADF .

- Applications : High-efficiency blue TADF emitters in OLEDs.

(c) Tetrakis(4-iodo-2,3,5,6-tetrafluorophenyl)borate-Based Polymers

- Structure: Fluorinated phenyl groups linked via Sonogashira coupling to ethynylbenzene.

- Applications : Ion-conducting materials for energy storage.

Thermal and Mechanical Properties

(a) Fluorinated Polyesters (PECFF Series)

- Structure: Incorporates 2,3,5,6-tetrafluoro-1,4-benzenedimethanol units into furan-based polyesters.

- Comparison : Increasing fluorinated content raises glass transition temperatures (Tg) from 91°C to 121°C and thermal decomposition temperatures (Td,5%) from 371°C to 397°C. The target compound’s thermal stability is expected to surpass these values due to higher fluorine content and aromatic rigidity .

- Applications : Heat-resistant bioplastics for consumer goods.

Optoelectronic Performance

Research Findings and Implications

Electron-Deficient Character: The compound’s high fluorine and -CF₃ content make it a strong candidate for electron-transport layers (ETLs) in OLEDs, though its performance may lag behind carbazole-based TADF emitters due to the absence of donor-acceptor pairing .

Thermal Stability : Predicted to exceed fluorinated polyesters (Td > 400°C), positioning it for high-temperature applications .

Synthetic Challenges : Direct synthesis routes remain unexplored; analogies to cadmium-mediated silylation or palladium-catalyzed cross-coupling (e.g., Stille reactions) may require optimization .

Biological Activity

1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene (CAS Number: 148504-13-6) is a highly fluorinated aromatic compound characterized by its unique structure, which includes four trifluoromethyl groups and two fluorine atoms attached to a benzene ring. This compound has garnered attention in various fields such as medicinal chemistry, organic electronics, and material science due to its distinctive chemical properties and potential biological activities.

- Molecular Formula : C10F14

- Molecular Weight : 386.08 g/mol

- LogP : 6.04 (indicating high lipophilicity)

The presence of multiple fluorine atoms enhances the compound's stability and hydrophobicity, making it an interesting candidate for biological studies.

The biological activity of this compound is primarily attributed to its electron-withdrawing properties. The high electronegativity of fluorine atoms affects the reactivity of the benzene ring, potentially influencing interactions with biological targets such as enzymes and receptors.

In Vitro Studies

Recent studies have focused on the compound's inhibitory effects on various biological systems. For instance:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways. Its structural similarity to known inhibitors suggests that it may interact with active sites through non-covalent interactions.

- Cell Line Studies : Research involving cancer cell lines has shown that this compound exhibits cytotoxic effects at varying concentrations. The mechanism appears to involve disruption of cellular processes leading to apoptosis.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study assessed the cytotoxic effects of the compound on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values in the micromolar range.

-

Antimicrobial Activity :

- Another study evaluated the antimicrobial properties against various bacterial strains. The compound demonstrated significant inhibition of growth for Gram-positive bacteria compared to Gram-negative strains.

Data Table: Summary of Biological Activities

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in drug design:

- Fluorinated Pharmaceuticals : The compound's stability and bioavailability profile suggest potential applications in developing new therapeutics that require enhanced metabolic stability.

- Organic Electronics : Its electron-withdrawing characteristics are advantageous for creating organic semiconductors and liquid crystals.

Q & A

Basic Research Questions

Q. What synthesis routes are effective for preparing 1,4-Difluoro-2,3,5,6-tetrakis-trifluoromethylbenzene?

- Methodological Answer : Multi-step halogenation and trifluoromethylation are common. For fluorinated aromatic systems, direct fluorination via Balz-Schiemann reactions or halogen exchange (e.g., using KF in polar aprotic solvents) can introduce fluorine atoms. Trifluoromethyl groups are typically introduced via cross-coupling reactions (e.g., Kumada or Suzuki couplings) with CF₃-containing reagents. Key steps include inert atmosphere handling (dry nitrogen) to prevent hydrolysis of sensitive intermediates .

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection parameters (e.g., bond angles, torsion angles) are refined using software like CrysAlis PRO, with R-factors < 0.05 indicating high precision. For example, analogous fluorinated benzene derivatives show bond angles of 117–124° for C-F bonds and 113–127° for C-Si bonds in trimethylsilyl-substituted analogs .

Q. What safety protocols are critical for handling fluorinated aromatic compounds?

- Methodological Answer : Use fume hoods, PPE (nitrile gloves, goggles), and inert gas lines for air-sensitive reactions. Avoid prolonged storage due to potential degradation. Waste disposal must follow EPA guidelines for fluorinated organics, as improper handling risks releasing toxic HF gas .

Advanced Research Questions

Q. How do electron-withdrawing trifluoromethyl groups influence the compound’s electronic properties and reactivity?

- Methodological Answer : Trifluoromethyl groups induce strong electron-withdrawing effects, lowering the aromatic ring’s electron density. This enhances electrophilic substitution resistance but facilitates nucleophilic attack at meta positions. Spectroscopic analysis (¹⁹F NMR, IR) and DFT calculations (e.g., Mulliken charges) quantify these effects. For example, in related compounds, CF₃ groups reduce HOMO-LUMO gaps by 0.5–1.0 eV, impacting applications in electron-deficient materials .

Q. How can contradictions in spectroscopic data (e.g., ¹⁹F NMR shifts) for fluorinated derivatives be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or dynamic processes. Use variable-temperature NMR to identify conformational changes. Cross-validate with X-ray crystallography (e.g., bond distances ±0.01 Å precision) and computational methods (DFT/PBE0). For example, in 2,3,5,6-tetrafluoro derivatives, axial vs equatorial fluorine arrangements can cause 2–5 ppm shifts in ¹⁹F NMR .

Q. What strategies optimize the introduction of multiple trifluoromethyl groups in aromatic systems?

- Methodological Answer : Sequential radical trifluoromethylation using Togni’s reagent (e.g., (CF₃)₂I+BF₄⁻) under UV light ensures regioselectivity. Alternatively, palladium-catalyzed C-H activation with CF₃ sources (e.g., CF₃SiMe₃) achieves high yields (>80%). Monitor reaction progress via GC-MS to avoid over-substitution .

Q. How to design experiments to study this compound’s potential in catalysis or materials science?

- Methodological Answer : For catalytic applications, evaluate Lewis acidity via Gutmann-Beckett experiments (³¹P NMR with Et₃PO). For materials, assess thermal stability (TGA/DSC) and electronic properties (UV-Vis, cyclic voltammetry). Compare with non-fluorinated analogs to isolate CF₃/F effects. For example, fluorinated phthalocyanines show 20% higher conductivity in organic semiconductors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.